molecular formula C11H18N2O3 B8113487 (1S,4S,Z)-tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate

(1S,4S,Z)-tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8113487
M. Wt: 226.27 g/mol
InChI Key: ACQUHAODYILYFJ-RJZCXDFMSA-N
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Description

tert-Butyl (1S,4S,5Z)-5-hydroxyimino-2-azabicyclo[221]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,Z)-tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the hydroxyimino group, and protection of the carboxylate group with a tert-butyl ester. The reaction conditions often involve the use of strong bases, oxidizing agents, and protecting group strategies to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4S,5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S,Z)-tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry, catalysis, and material science.

Mechanism of Action

The mechanism of action of (1S,4S,Z)-tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

tert-Butyl (1S,4S,5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

tert-butyl (1S,4S,5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-4-8(13)5-9(7)12-15/h7-8,15H,4-6H2,1-3H3/b12-9-/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQUHAODYILYFJ-RJZCXDFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]\2C[C@H]1C/C2=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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